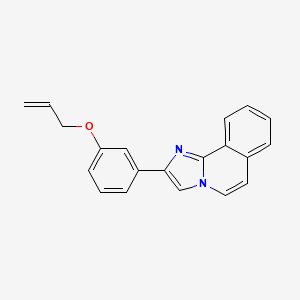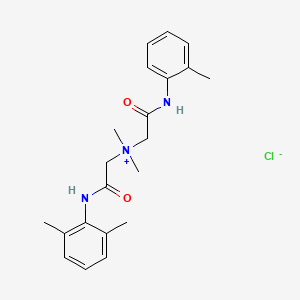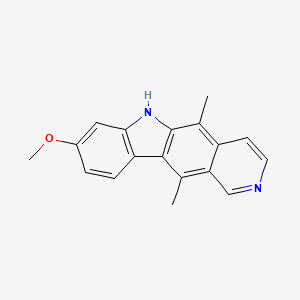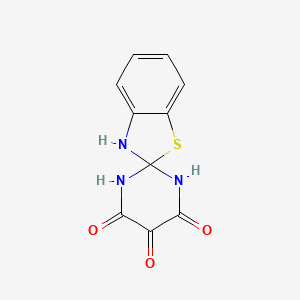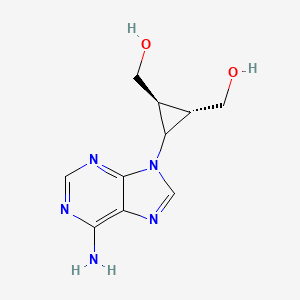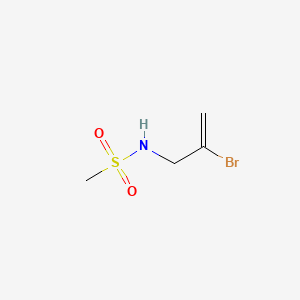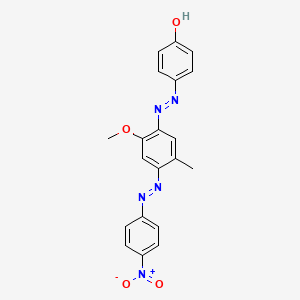
Phenol, 4-((2-methoxy-5-methyl-4-((4-nitrophenyl)azo)phenyl)azo)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-((2-methoxy-5-methyl-4-((4-nitrophenyl)azo)phenyl)azo)- is a complex organic compound known for its vibrant color and unique chemical properties. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and cosmetics, due to their vivid colors and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-((2-methoxy-5-methyl-4-((4-nitrophenyl)azo)phenyl)azo)- typically involves a multi-step process. One common method is the diazotization of 4-nitroaniline followed by azo coupling with 2-methoxy-5-methylphenol. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product.
Diazotization: 4-nitroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 2-methoxy-5-methylphenol in an alkaline medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pH, and reactant concentrations, which is crucial for producing high-quality azo dyes.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-((2-methoxy-5-methyl-4-((4-nitrophenyl)azo)phenyl)azo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-((2-methoxy-5-methyl-4-((4-nitrophenyl)azo)phenyl)azo)- has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, printing inks, and cosmetics due to its vibrant color and stability.
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The azo group can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Phenol, 4-((2-methoxy-5-methyl-4-((4-nitrophenyl)azo)phenyl)azo)- is unique due to its specific substitution pattern and the presence of both methoxy and nitro groups. Similar compounds include:
Phenol, 4-((2-methoxy-4-((4-nitrophenyl)azo)phenyl)azo)-: Lacks the methyl group, leading to different chemical properties.
Phenol, 4-((2-methyl-4-((4-nitrophenyl)azo)phenyl)azo)-: Lacks the methoxy group, affecting its solubility and reactivity.
Phenol, 4-((2-methoxy-5-methyl-4-((3-nitrophenyl)azo)phenyl)azo)-: The nitro group is in a different position, altering its electronic properties and reactivity.
These comparisons highlight the uniqueness of Phenol, 4-((2-methoxy-5-methyl-4-((4-nitrophenyl)azo)phenyl)azo)- in terms of its chemical structure and resulting properties.
Eigenschaften
CAS-Nummer |
66104-64-1 |
|---|---|
Molekularformel |
C20H17N5O4 |
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
4-[[2-methoxy-5-methyl-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol |
InChI |
InChI=1S/C20H17N5O4/c1-13-11-19(24-22-15-5-9-17(26)10-6-15)20(29-2)12-18(13)23-21-14-3-7-16(8-4-14)25(27)28/h3-12,26H,1-2H3 |
InChI-Schlüssel |
LHPIFJDDBQLOAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])OC)N=NC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


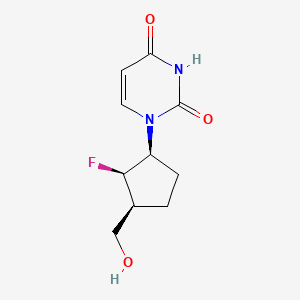
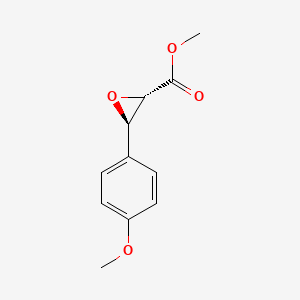
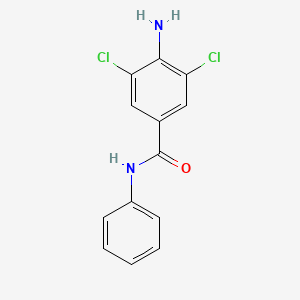
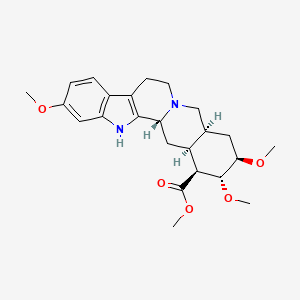
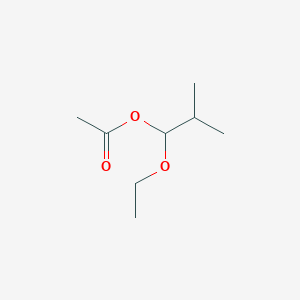
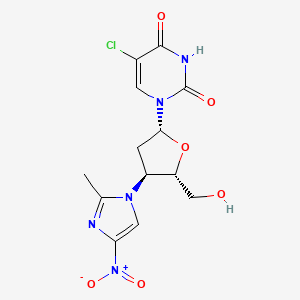
![N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline](/img/structure/B15196157.png)
